N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-ethylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-3-32(29,30)19-10-5-4-9-17(19)22(28)27(14-16-8-6-7-13-25-16)23-26-20-15(2)11-12-18(24)21(20)31-23/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSTZNZLYZRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings regarding its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure
The compound features a benzothiazole core, which is known for its diverse biological activities. The structural components include:
- A chloro substituent at the 7-position.
- An ethylsulfonyl group.
- A pyridine moiety linked via a methylene bridge.
Anticancer Properties
Research has highlighted the compound's effectiveness as an anticancer agent. In vitro studies demonstrate that derivatives of benzothiazole, including this compound, can induce apoptosis in cancer cells by activating caspase pathways. For instance, a study involving benzothiazole derivatives showed that certain compounds could activate procaspase-3 to caspase-3 in U937 cells, leading to significant apoptosis .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 8j | 5.2 | Procaspase-3 activation |
| 8k | 6.6 | Procaspase-3 activation |
| This compound | TBD | TBD |
Structure-Activity Relationships (SAR)
The presence of the benzothiazole ring is crucial for the biological activity of this compound. Studies indicate that modifications to the benzothiazole structure can significantly alter its potency and selectivity against cancer cell lines. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced activity compared to those with electron-donating groups .
The primary mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis via the intrinsic pathway, characterized by:
- Caspase Activation : The compound activates procaspase-3, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed that certain derivatives cause cell cycle arrest in the G0-G1 phase, preventing further proliferation of cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives may induce oxidative stress in cancer cells, contributing to their apoptotic effects.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in various cancer models:
- U937 Cell Line : A notable study reported that specific derivatives activated procaspase pathways effectively in U937 cells, demonstrating their potential as therapeutic agents against hematological malignancies .
- MCF-7 Cell Line : Another study indicated that certain compounds led to significant reductions in cell viability and induced apoptosis in MCF-7 breast cancer cells, showcasing their broad-spectrum anticancer activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(Benzo[d]Thiazol-2-Yl) Derivatives
Key Observations:
Sulfonyl Group Positioning: The target compound’s 2-(ethylsulfonyl) group differs from 7a (3-methylsulfonyl) and 7b (4-ethylsulfonyl).
Benzo[d]Thiazole Substitution : The 7-Cl and 4-Me groups on the target’s benzothiazole contrast with ’s unsubstituted benzothiazoles (1.2b–1.2e) and ’s 7-Cl-4-OMe analogue. Chlorine enhances electronegativity, while methyl/methoxy groups modulate lipophilicity and metabolic stability .
N-Substitution: The pyridin-2-ylmethyl group in the target and ’s compound enables π-stacking or hydrogen bonding, unlike simpler N-H analogues ().
Table 2: Physicochemical Properties of Selected Analogues
Key Observations:
Synthetic Complexity : The target compound’s dual N-substitution likely requires sequential coupling steps, similar to ’s 7a/7b (33% yield), suggesting challenges in optimizing reaction conditions .
Melting Points: ’s chloro-substituted benzamides (1.2d, 1.2e) exhibit higher melting points (201–212°C) compared to non-halogenated analogues, reflecting increased crystallinity due to halogen interactions .
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Confirms regiochemistry (e.g., distinguishing between N-alkylation and O-alkylation) and monitors reaction progress .
- Mass Spectrometry (MS) : Validates molecular weight and detects impurities .
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced: How can reaction yields be optimized for the sulfonylation step while minimizing byproducts?
Answer:
Key factors for optimization:
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions like over-sulfonylation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reagent solubility and reaction homogeneity .
- Stoichiometry : Employ a 1.2:1 molar ratio of sulfonyl chloride to amine intermediate to ensure complete conversion .
- Real-Time Monitoring : Use TLC or inline FTIR to detect intermediates and terminate reactions at optimal conversion points .
Q. Troubleshooting :
- Byproduct Formation : If disulfonylation occurs, reduce reaction time or switch to bulkier sulfonylating agents to sterically hinder over-reactivity .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., pyridinylmethyl vs. benzyl groups) and detect residual solvents .
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formula .
- X-ray Crystallography : Resolves conformational ambiguities (e.g., amide bond geometry) in single crystals .
- Elemental Analysis : Validates C, H, N, S content within ±0.4% theoretical values .
Advanced: How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity?
Answer:
Case studies on analogous compounds reveal:
- Electron-Withdrawing Groups (Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) but may reduce solubility .
- Ethylsulfonyl Group : Improves metabolic stability by resisting cytochrome P450 oxidation compared to methylsulfonyl variants .
- Pyridinylmethyl vs. Benzyl : Pyridinylmethyl increases water solubility via hydrogen bonding but may alter target selectivity .
Q. Methodology :
- SAR Studies : Synthesize derivatives with systematic substituent variations and test in enzyme inhibition assays .
- Molecular Docking : Predict binding modes using software like AutoDock Vina with crystal structures of target proteins .
Advanced: How should researchers address discrepancies in reported synthetic routes or biological data for this compound?
Answer:
Common Discrepancies :
- Yield Variability : Differences in solvent purity or inert atmosphere integrity (e.g., trace moisture reduces sulfonylation efficiency) .
- Biological Activity Conflicts : Variations in assay conditions (e.g., ATP concentration in kinase assays) or cell line specificity .
Q. Resolution Strategies :
- Reproducibility Checks : Replicate procedures exactly, including vendor-specific reagents (e.g., anhydrous pyridine vs. technical grade) .
- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results validated with orthogonal methods (e.g., SPR + ITC for binding affinity) .
Advanced: What methodologies are recommended for studying the compound’s metabolic stability and toxicity?
Answer:
- In Vitro Metabolism :
- Liver Microsomes : Incubate with NADPH to identify phase I metabolites via LC-MS/MS .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- In Silico Toxicity : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .
- Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of the sulfonyl group .
- Long-Term Stability : Monitor via periodic HPLC to detect degradation products (e.g., free benzamide) .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Answer:
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3 for blood-brain barrier penetration) and polar surface area (<140 Ų for oral bioavailability) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent modifications (e.g., chloro to trifluoromethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
